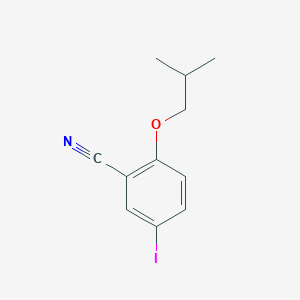

5-Iodo-2-isobutoxybenzonitrile

Description

Strategic Importance of Halogenated Benzonitrile (B105546) Scaffolds in Synthesis

Halogenated benzonitriles are a class of aromatic compounds that hold considerable strategic value in synthetic organic chemistry. The presence of both a halogen atom and a nitrile group on the benzene (B151609) ring imparts a unique reactivity profile, making them versatile precursors for more complex molecular structures.

The electron-withdrawing nature of the nitrile and halogen substituents renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the halogen atom, particularly iodine or bromine, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthesis, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The strategic incorporation of halogens into molecular frameworks is also a widely used tactic in medicinal chemistry and materials science. Halogenation can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, derivatives of halogenated benzonitriles are investigated as kinase inhibitors in pharmaceutical research, where the nitrile group can act as a hydrogen bond acceptor in ATP-binding pockets. In materials science, the halogen content can enhance properties like flame retardancy.

Overview of Modern Synthetic Methodologies for Benzonitrile Derivatives

The synthesis of benzonitrile derivatives has evolved significantly, moving from classical methods that often required harsh conditions to more sophisticated and efficient modern strategies. nih.gov Transition metal catalysis has been instrumental in this evolution, offering milder reaction pathways and greater functional group tolerance. nih.gov

One of the most impactful advancements has been the development of direct C–H bond functionalization. beilstein-journals.org This approach allows for the introduction of cyano groups or other functionalities directly onto an aromatic ring without the need for pre-functionalized starting materials, representing a more atom-economical and step-efficient strategy. beilstein-journals.org Photoredox catalysis, often in conjunction with transition metals, has emerged as a powerful tool for activating C–H bonds under mild, visible-light-mediated conditions. beilstein-journals.org

Other contemporary methods for constructing the benzonitrile core or its derivatives include:

Vapor-phase ammoxidation: This industrial process converts substituted toluenes directly to the corresponding benzonitriles using ammonia (B1221849) and oxygen over a catalyst at high temperatures. google.com

Cyanation of aryl halides: Palladium- or copper-catalyzed reactions of aryl halides or triflates with cyanide sources remain a robust and widely used method.

Dehydration of benzamides or aldoximes: This classical approach continues to be relevant, with modern variations employing milder and more efficient dehydrating agents.

Domino and Cycloaddition Reactions: Multi-component reactions and cycloadditions provide rapid access to complex, highly substituted benzonitrile-containing structures from simple precursors. researchgate.net

These methodologies collectively provide a versatile toolbox for chemists to synthesize a wide range of benzonitrile derivatives with high precision and efficiency.

Research Imperatives for Comprehensive Investigation of 5-Iodo-2-isobutoxybenzonitrile

The specific structure of this compound makes it a compelling target for detailed investigation. The compound is a documented raw material in the synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate. chemicalbook.com This thiazole (B1198619) derivative is a known impurity of Febuxostat, a potent xanthine (B1682287) oxidase inhibitor used in the treatment of hyperuricemia and gout. chemicalbook.com The role of this compound as a key precursor to a pharmaceutically relevant substance underscores the imperative for robust and well-understood synthetic routes to the compound itself.

A comprehensive investigation into its reactivity is warranted. The three distinct functional groups—iodo, isobutoxy, and nitrile—offer a platform for diverse and selective chemical transformations. Key research imperatives include:

Optimizing Synthetic Routes: Developing high-yielding, scalable, and cost-effective methods for its preparation is crucial for its potential use as a building block. A known synthesis involves the reaction of 2-methyl-1-propanol (B41256) with a precursor in the presence of a base. epo.orgepo.org

Exploring Cross-Coupling Reactions: A systematic study of its participation in various palladium- and copper-catalyzed cross-coupling reactions would map its utility in constructing complex aryl frameworks. The iodine atom is an ideal leaving group for such transformations. epo.org

Investigating Functional Group Interconversions: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ether linkage could potentially be cleaved. Understanding the conditions required for these selective transformations would expand its synthetic versatility.

Fulfilling these research objectives would provide the chemical community with a deeper understanding of this versatile building block, potentially unlocking new pathways for the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

Below are tables detailing the known properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂INO |

| Molecular Weight | 301.12 g/mol |

| Appearance | Not specified in literature |

| CAS Number | 916348-18-8 |

Table 2: Spectroscopic Data for this compound

| Type | Data |

|---|

| ¹H-NMR (400MHz, CDCl₃) | δ 7.78 (d, J=2.2 Hz, 1H), 7.64 (dd, J=8.7, 2.2 Hz, 1H), 6.74 (d, J=8.7 Hz, 1H), 3.82 (d, J=6.4 Hz, 2H), 2.15-2.05 (m, 1H), 1.05 (d, J=6.7 Hz, 6H). epo.org |

Mentioned Chemical Compounds

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate |

| Febuxostat |

| 2-methyl-1-propanol |

| 5-Iodo-2-methoxybenzonitrile |

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAOPJOZUAROSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Iodo 2 Isobutoxybenzonitrile

Established Synthetic Pathways and Literature Precedents

The synthesis of 5-Iodo-2-isobutoxybenzonitrile can be approached by two primary retrosynthetic pathways: the iodination of an isobutoxybenzonitrile precursor or the etherification of an iodinated phenolic precursor. Both routes rely on well-established transformations in organic chemistry.

Regioselective Iodination Protocols

The introduction of iodine at the C-5 position of the benzonitrile (B105546) ring is guided by the directing effects of the existing substituents. An oxygen-containing group (hydroxyl or isobutoxy) at C-2 is an ortho-, para-director, while the nitrile group at C-1 is a meta-director. Both groups cooperatively direct electrophilic substitution to the C-5 position, facilitating high regioselectivity.

Various methods for the electrophilic iodination of activated aromatic rings are documented in the literature. These protocols often employ an iodine source in combination with an oxidizing agent or a Lewis/Brønsted acid catalyst to generate a more potent electrophilic iodinating species. nih.govmdpi.com

Common iodinating agents include molecular iodine (I₂) and N-Iodosuccinimide (NIS). organic-chemistry.org The reactivity of these agents can be enhanced with catalytic amounts of acids like trifluoroacetic acid. organic-chemistry.org For instance, the iodination of 2-methylbenzoic acid to its 5-iodo derivative has been successfully achieved using iodine and an oxidizing agent in the presence of acetic anhydride (B1165640) and a zeolite catalyst, highlighting how specific conditions can ensure high selectivity. google.com Another approach involves using I₂ with an oxidant such as 2-iodoxybenzoic acid (IBX) in water, which can generate iodohydrins from alkenes but also serves as a system for aromatic iodination. mdpi.com

Table 1: Examples of Reagents for Regioselective Aromatic Iodination This table is illustrative of general methods applicable to the synthesis.

| Iodinating Agent | Catalyst / Co-reagent | Typical Conditions |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Mild conditions, short reaction times. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Mild conditions, applicable to a wide range of arenes. organic-chemistry.org |

| Molecular Iodine (I₂) | (Diacetoxyiodo)benzene | Generates acetyl hypoiodite (B1233010) in situ. organic-chemistry.org |

| Molecular Iodine (I₂) | Oxidizing agent, Acetic Anhydride | Zeolite catalyst, specific for achieving high regioselectivity. google.com |

| Molecular Iodine (I₂) | Palladium(II) Acetate (B1210297) | C-H activation approach, uses I₂ as the sole oxidant. nih.gov |

Etherification Methodologies for Isobutoxy Introduction

The formation of the isobutoxy ether linkage is most classically achieved via the Williamson ether synthesis. This method involves the deprotonation of a phenol (B47542), in this case, 5-iodo-2-hydroxybenzonitrile, with a suitable base to form a phenoxide. The resulting nucleophile then displaces a halide from an alkyl halide, such as isobutyl bromide, to form the desired ether.

Alternatively, the synthesis can begin with the etherification of 2-hydroxybenzonitrile, followed by iodination. A documented procedure for a related compound involves the use of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). epo.org In this process, 2-methyl-1-propanol (B41256) (isobutanol) is treated with NaH to generate sodium isobutoxide in situ. epo.org This alkoxide is then reacted with a suitably activated benzonitrile, such as 2-fluorobenzonitrile (B118710) or a derivative thereof, in a nucleophilic aromatic substitution (SNAr) reaction to introduce the isobutoxy group. epo.org

Table 2: General Conditions for Williamson Ether Synthesis This table illustrates typical conditions for the etherification step.

| Aryl Precursor | Alkylating Agent | Base | Solvent |

| 5-Iodo-2-hydroxybenzonitrile | Isobutyl bromide / iodide | K₂CO₃, Cs₂CO₃, or NaH | Acetone, Acetonitrile, or DMF |

| 2-Fluorobenzonitrile derivative | Isobutanol | NaH | DMF, THF |

Development and Optimization of Synthetic Routes

While classical methods are effective, research into modern catalytic systems offers pathways to milder conditions, improved yields, and greater functional group tolerance. The development of synthetic routes for molecules like this compound can benefit significantly from exploring transition-metal catalysis and systematically optimizing reaction parameters.

Catalyst System Exploration (e.g., Palladium-mediated, Nickel-catalyzed)

Transition-metal catalysis provides powerful alternatives for both the C-I and C-O bond-forming steps.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. rsc.orgrsc.org For the iodination step, a palladium-catalyzed C-H activation/iodination strategy represents a highly efficient and atom-economical approach. nih.gov Such a method can use molecular iodine as the iodine source and oxidant, avoiding harsher reagents. nih.gov For the etherification, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification analogues, could be employed, though they are more commonly used for C-N bond formation. acs.org

Nickel-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium catalysis. nih.gov Nickel catalysts are effective in a variety of cross-coupling reactions, including C-O bond formation for synthesizing aryl ethers. acs.orgnih.gov They can also mediate C-H activation and reductive cyclization reactions. nii.ac.jporganic-chemistry.org The compound this compound itself has been used as a substrate in studies exploring nickel-catalyzed coupling reactions, underscoring the relevance of these catalytic systems. nii.ac.jp

Ligand Design and Impact on Reaction Efficiency

In transition-metal catalysis, ligands play a critical role in stabilizing the metal center and modulating its reactivity, selectivity, and efficiency. The choice of ligand can dramatically influence the outcome of a catalytic reaction.

For palladium- or nickel-catalyzed cross-coupling, common ligand classes include phosphines (e.g., triphenylphosphine, Buchwald's biarylphosphines like BrettPhos) and N-heterocyclic carbenes (NHCs). acs.orgbeilstein-journals.org The steric bulk and electronic properties of these ligands are fine-tuned to promote the key steps of the catalytic cycle (oxidative addition, reductive elimination) and suppress side reactions. For instance, bulky, electron-rich ligands often accelerate reductive elimination, leading to higher product turnover. The development of specialized ligands like the PyOx (pyridinooxazoline) family has enabled challenging transformations in asymmetric catalysis, and the principles of ligand design from these areas are broadly applicable. beilstein-journals.org The stability and activity of catalysts can also be influenced by polymeric stabilizers or capping agents, which function similarly to ligands in preventing nanoparticle agglomeration and controlling reactivity. mdpi.com

Reaction Condition Tuning (e.g., Solvent Selection, Temperature Regimes)

Systematic optimization of reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring scalability. Key parameters include the choice of solvent, base, temperature, and reactant concentration.

Solvent: The solvent can affect reactant solubility and the rates of chemical reactions. For SNAr reactions, polar aprotic solvents like DMF or DMSO are often preferred. epo.org In catalyzed reactions, solvents like toluene, dioxane, or THF are common. nii.ac.jp The effect of solvent choice can be dramatic, with optimization studies often screening a range of options to find the ideal medium. acs.org

Base: The choice and amount of base are critical, particularly in cross-coupling and etherification reactions. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used in Pd- and Ni-catalyzed couplings. Stronger bases like sodium hydride or alkoxides are used in Williamson ether synthesis. epo.orgbeilstein-journals.org Optimization often involves screening different bases to find one that provides the best balance between reactivity and prevention of side reactions. researchgate.net

Temperature: Temperature regimes must be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired byproducts. Many modern catalytic systems are designed to operate at or near room temperature. acs.orgd-nb.info

Table 3: Illustrative Optimization of a Catalyzed Reaction This table represents a hypothetical screening process for a cross-coupling reaction to form an aryl ether.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 75 |

| 2 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 88 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | 85 |

| 5 | NiCl₂(dppe) (5) | - | K₃PO₄ | Toluene | 110 | 65 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific "green" syntheses for this compound are not extensively documented under that explicit label in the reviewed literature, the existing synthetic routes can be analyzed through a green chemistry lens. The development of more sustainable pathways is a continuous goal in chemical research. rsc.orgtuwien.at

One common method for synthesizing similar iodinated aromatic compounds involves the use of iodine and an oxidizing agent. google.com A greener alternative to traditional, often harsh, iodination methods could involve mechanochemical processes. For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully achieved by mechanical grinding in a mortar and pestle under solvent-free or minimal solvent conditions, which significantly reduces waste. mdpi.com This approach, if adapted, could offer a more environmentally benign route to this compound.

Another strategy involves the in-situ generation of reactive species. For example, mixing copper(II) perchlorate (B79767) and sodium iodide can generate copper(I) species and electrophilic triiodide ions, which can then be used in subsequent reactions. nih.gov This avoids the need to handle potentially unstable reagents directly.

The table below outlines potential green chemistry considerations for the synthesis of this compound, drawing parallels from established green chemical methods. rsc.orgtuwien.atmdpi.comjournalajocs.com

| Green Chemistry Principle | Potential Application in Synthesis | Benefit |

| Waste Prevention | Utilizing solvent-free reaction conditions, such as mechanical grinding. mdpi.com | Reduces the generation of solvent waste. |

| Atom Economy | Employing catalytic rather than stoichiometric amounts of reagents. | Maximizes the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives like water or bio-derived solvents. | Reduces environmental impact and improves worker safety. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure or using energy-efficient methods like microwave irradiation. tuwien.at | Lowers energy consumption and associated costs. |

| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials where possible. | Reduces reliance on fossil fuels. |

Purification and Isolation Techniques for this compound

Following synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. The primary methods for purifying this compound are chromatographic separations and crystallization.

Chromatographic Separations

Chromatography is a powerful technique for separating the components of a mixture. nih.gov For the purification of this compound, column chromatography is a commonly employed method. epo.orgepo.org

In a typical procedure, the crude reaction mixture is dissolved in a minimal amount of a suitable solvent and applied to a column packed with a stationary phase, most commonly silica (B1680970) gel. epo.orgrsc.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.

The choice of eluent is critical for effective separation. A common eluent system for compounds of similar polarity is a mixture of ethyl acetate and hexane. rsc.org The optimal ratio of these solvents is determined empirically, often with the guidance of thin-layer chromatography (TLC), to achieve the best separation. nih.gov For sensitive compounds, it may be necessary to assess the stability of the compound on different stationary phases to prevent degradation during purification. nih.gov

High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale separations, offering higher resolution and faster separation times compared to traditional column chromatography. semanticscholar.org

The following table summarizes typical conditions for the chromatographic purification of nitrile-containing aromatic compounds.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method |

| Flash Column Chromatography | Silica Gel epo.orgrsc.org | Ethyl Acetate/Hexane mixtures rsc.org | Thin-Layer Chromatography (TLC), UV visualization |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase semanticscholar.org | Acetonitrile/Water or Methanol/Water gradients | UV Detector semanticscholar.org |

Crystallization Methods

Crystallization is a technique used to purify solid compounds. google.com The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent (mother liquor). google.com

The choice of solvent is crucial for successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. The process can be initiated by cooling the solution, and sometimes scratching the inside of the flask or adding a seed crystal can induce crystallization. google.com The purified crystals are then collected by filtration. google.com For some iodinated organic compounds, adding water to the reaction mixture can precipitate the product. google.com

Chemical Reactivity and Transformative Applications of 5 Iodo 2 Isobutoxybenzonitrile

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. 5-Iodo-2-isobutoxybenzonitrile, as an aryl iodide, is an ideal electrophilic partner in numerous C-C bond-forming reactions. The high reactivity of the C-I bond, coupled with the electronic influence of the nitrile and isobutoxy substituents, facilitates its participation in a range of transformative coupling strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of C-C bonds, with palladium and nickel catalysts being at the forefront of these methodologies. These reactions typically involve the oxidative addition of an organohalide to a low-valent metal center, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst.

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for C-H bond functionalization. Nickel-catalyzed C-H arylation allows for the direct coupling of aryl halides with C-H bonds of (hetero)arenes, avoiding the need for pre-functionalized organometallic reagents. In a typical catalytic cycle, a Ni(0) species undergoes oxidative addition into the C-I bond of a substrate like this compound. The resulting Ni(II) intermediate can then coordinate to a (hetero)arene, and through a concerted metalation-deprotonation or related pathway, a C-H bond is cleaved to form a new C-C bond via reductive elimination.

While specific examples detailing the use of this compound in nickel-catalyzed C-H arylations are not extensively documented in publicly available literature, the general applicability of this method to a wide range of iodoarenes is well-established. nih.govnih.gov Catalytic systems, often employing a nickel(II) precatalyst like NiCl₂(bpy) in combination with a strong base, are effective for the C-H arylation of various heteroarenes with aryl iodides. nih.gov Given its structure, this compound is a highly promising candidate for such transformations, offering a direct route to novel biaryl and heteroaryl structures.

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for C-C bond formation. The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a particularly powerful tool. A documented application of this compound is its reaction with 2-thienylboronic acid to synthesize 2-isobutoxy-5-(thiophen-2-yl)benzonitrile. This transformation is a key step in the synthesis of compounds investigated for their potential as modulators of the RORgamma receptor.

Below is a representative data table for this specific Suzuki-Miyaura reaction:

| Parameter | Details |

|---|---|

| Reactant 1 | This compound |

| Reactant 2 | 2-Thienylboronic acid |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent System | 1,4-Dioxane and Water |

| Temperature | 80 °C |

| Product | 2-isobutoxy-5-(thiophen-2-yl)benzonitrile |

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. frontiersin.org This reaction would allow for the introduction of vinyl groups at the 5-position of the benzonitrile (B105546) ring, providing access to stilbene-like structures and other unsaturated systems. nih.govlibretexts.org

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov Applying this reaction to this compound would enable the synthesis of arylalkynes, which are valuable precursors for a variety of other organic molecules and materials. rsc.org

While palladium and nickel dominate the field of cross-coupling, other transition metals have been investigated as catalysts to offer alternative reactivity, selectivity, or economic advantages.

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are well-established for forming carbon-heteroatom bonds and have also been adapted for C-C bond formation. Copper catalysts can be used in conjunction with palladium or as the primary catalyst in certain coupling reactions, sometimes offering milder reaction conditions or different substrate scope. researchgate.net For a substrate like this compound, copper catalysis could provide alternative pathways for arylation or alkylation.

Iron-catalyzed cross-coupling has gained significant attention as a low-cost, abundant, and less toxic alternative to precious metals. thieme-connect.de Iron catalysts have been shown to effectively couple aryl halides with organometallic reagents (e.g., Grignard reagents) and have been explored in Sonogashira-type reactions. researchgate.netorganic-chemistry.org The unique electronic properties of iron can lead to distinct reactivity patterns compared to palladium or nickel, making it a valuable tool in synthetic chemistry. dntb.gov.ua

Direct Arylation and Alkylation Strategies

Direct arylation is an evolution of cross-coupling chemistry that aims to form biaryl linkages by activating two C-H bonds or, more commonly, a C-H bond and a C-X bond. In the context of this compound, it would serve as the electrophilic arylating agent. This process involves the palladium-catalyzed reaction between the aryl iodide and an unfunctionalized arene or heteroarene. nih.govresearchgate.net This strategy is highly atom-economical as it circumvents the need to prepare organometallic coupling partners. scispace.com The reaction of this compound with various electron-rich aromatic or heteroaromatic compounds under direct arylation conditions would be a powerful method for rapidly generating molecular diversity.

Functional Group Transformations of the Nitrile Moiety

The nitrile (cyano) group is a versatile functional group that can be transformed into a variety of other functionalities, significantly increasing the synthetic utility of the parent molecule. docbrown.infoorganic-chemistry.org

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating under reflux. libretexts.org Treating this compound with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) would yield 5-iodo-2-isobutoxybenzoic acid. This transformation converts the linear nitrile moiety into a planar carboxylic acid group, which can serve as a handle for further reactions such as esterification or amidation.

Another important transformation is the reduction of the nitrile group to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed to convert the nitrile into a benzylamine (B48309). This would transform this compound into (5-iodo-2-isobutoxyphenyl)methanamine, introducing a basic amino group that is useful for synthesizing a wide range of pharmaceutical and agrochemical compounds.

Conversion to Carboxylic Acid Derivatives

The nitrile functional group in this compound is a versatile precursor to carboxylic acid derivatives. This transformation is most commonly achieved through hydrolysis, which can be performed under either acidic or alkaline conditions.

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. This process directly yields 5-iodo-2-isobutoxybenzoic acid. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate.

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This reaction initially produces the corresponding carboxylate salt, in this case, sodium 5-iodo-2-isobutoxybenzoate. To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary to protonate the carboxylate ion.

These methods provide a direct route to 5-iodo-2-isobutoxybenzoic acid, a valuable intermediate for the synthesis of other derivatives such as esters and amides through standard condensation reactions.

Interactive Data Table: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Conditions | Initial Product | Final Product (after workup) |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl | Heat (Reflux) | Carboxylic Acid | 5-Iodo-2-isobutoxybenzoic acid |

| Base-Mediated | NaOH or KOH solution | Heat (Reflux) | Carboxylate Salt | 5-Iodo-2-isobutoxybenzoic acid |

Reduction to Amine Derivatives

The nitrile group of this compound can be readily reduced to a primary amine, yielding (5-iodo-2-isobutoxyphenyl)methanamine. This transformation is a cornerstone of synthetic organic chemistry, providing access to benzylamine derivatives that are important building blocks.

Catalytic hydrogenation is a common and efficient method for this reduction. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, under an atmosphere of hydrogen gas. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields. For instance, hydrogenation of benzonitriles over palladium on carbon often proceeds smoothly to the corresponding benzylamine. However, under harsh conditions, hydrogenolysis (cleavage of the C-C bond) can sometimes occur, leading to byproducts. acs.org

Alternatively, chemical reducing agents can be employed. Reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are highly effective for reducing nitriles to primary amines. Another option is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which has been shown to reduce a variety of aromatic nitriles in excellent yields. acs.org

Interactive Data Table: Common Reagents for Nitrile Reduction

| Method | Reagent(s) | Solvent | Typical Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Ethanol, Methanol | Elevated pressure and/or temperature | (5-Iodo-2-isobutoxyphenyl)methanamine |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | (5-Iodo-2-isobutoxyphenyl)methanamine |

| Chemical Reduction | Diisopropylaminoborane, cat. LiBH₄ | THF | Ambient to reflux | (5-Iodo-2-isobutoxyphenyl)methanamine |

Heterocyclic Annulation Reactions

The presence of both an aryl iodide and a nitrile group on the same aromatic ring makes this compound a suitable substrate for various palladium-catalyzed annulation reactions to construct heterocyclic systems. These reactions leverage the reactivity of the carbon-iodine bond for oxidative addition to a palladium(0) catalyst.

One prominent example of such a transformation is the Sonogashira coupling, which involves the reaction of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.orgresearchgate.net The resulting aryl alkyne is a versatile intermediate that can undergo subsequent intramolecular cyclization involving the nitrile group to form nitrogen-containing heterocycles like isoquinolines or other fused ring systems. nih.gov

Another powerful method is the Larock indole (B1671886) synthesis, which involves the palladium-catalyzed reaction of an o-iodoaniline with an alkyne. wikipedia.orgub.edunih.gov While this compound is not an aniline (B41778) itself, its reduction to the corresponding amine (as described in 3.2.2) would generate a precursor, 2-(aminomethyl)-4-iodophenyl isobutyl ether, which could then potentially undergo intramolecular cyclization or intermolecular reactions to form complex heterocyclic structures.

These palladium-catalyzed pathways offer a modular and efficient strategy for building molecular complexity from a relatively simple starting material.

Derivatization via the Isobutoxy Group

Cleavage and Further Functionalization

The isobutoxy group in this compound is an ether linkage that can be cleaved to reveal a hydroxyl group, yielding 5-iodo-2-hydroxybenzonitrile. This transformation is significant as it unmasks a reactive phenol (B47542) functionality, allowing for a different set of subsequent chemical modifications.

A standard and highly effective reagent for the cleavage of aryl ethers is boron tribromide (BBr₃). ufp.ptpearson.com The reaction typically proceeds by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, which activates the C-O bond for cleavage by a bromide ion. researchgate.netnih.gov This method is often performed at low temperatures in an inert solvent like dichloromethane.

The resulting 5-iodo-2-hydroxybenzonitrile (also known as 5-iodosalicylonitrile) is a valuable synthetic intermediate itself. The phenolic hydroxyl group can be re-alkylated, acylated, or used as a directing group in further aromatic substitutions. The combination of the hydroxyl, iodo, and nitrile groups provides multiple reaction sites for the construction of more complex molecules, including various benzofuran (B130515) and quinazoline (B50416) derivatives. sigmaaldrich.com

Role as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a crucial building block in the synthesis of more complex and pharmaceutically relevant molecules. A notable application is its use as a raw material in the synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate. chemicalbook.com This thiazole (B1198619) derivative is a known intermediate in the manufacturing of Febuxostat, a non-purine, selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and chronic gout. chemicalbook.com

The synthesis of the thiazole intermediate demonstrates the utility of the functional groups in this compound. While specific reaction details can vary, a plausible synthetic route involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, at the iodo position to introduce the thiazole ring precursor. The isobutoxy and nitrile groups remain intact during this transformation and are essential functionalities in the final Febuxostat molecule. This application underscores the importance of this compound as a key intermediate, enabling the efficient construction of complex drug molecules.

Spectroscopic and Structural Characterization of 5 Iodo 2 Isobutoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 5-Iodo-2-isobutoxybenzonitrile, distinct signals are expected for the aromatic protons and the protons of the isobutoxy group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The aromatic region is expected to show three signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C6 position, being ortho to the electron-withdrawing nitrile group and the electron-donating isobutoxy group, would appear as a doublet. The proton at the C4 position, situated between the iodine atom and a hydrogen, would likely be a doublet of doublets. The proton at the C3 position, ortho to the isobutoxy group, is expected to be a doublet.

The isobutoxy group should exhibit three distinct signals: a doublet for the two equivalent methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (OCH₂) protons. The coupling between adjacent protons would lead to the observed splitting patterns.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (C3) | 6.8 - 7.0 | d | 8.0 - 9.0 |

| Aromatic-H (C4) | 7.6 - 7.8 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| Aromatic-H (C6) | 7.8 - 8.0 | d | 2.0 - 3.0 |

| OCH₂ | 3.8 - 4.0 | d | 6.0 - 7.0 |

| CH | 2.0 - 2.2 | m | ~6.5 |

This is an interactive data table. You can sort and filter the data.

The ¹³C NMR spectrum of this compound would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment.

The spectrum is expected to show six signals for the aromatic carbons. The carbon bearing the iodine atom (C5) would appear at a lower field due to the heavy atom effect. The carbon attached to the isobutoxy group (C2) and the nitrile group (C1) would also be significantly deshielded. The nitrile carbon itself would have a characteristic chemical shift in the 115-120 ppm range. The carbons of the isobutoxy group would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 90 - 95 |

| C2 | 160 - 165 |

| C3 | 115 - 120 |

| C4 | 140 - 145 |

| C5 | 85 - 90 |

| C6 | 135 - 140 |

| CN | 115 - 120 |

| OCH₂ | 75 - 80 |

| CH | 28 - 32 |

This is an interactive data table. You can sort and filter the data.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. sdsu.edu For this compound, cross-peaks would be expected between the aromatic protons on adjacent carbons (H3 with H4). sdsu.edu In the isobutoxy group, correlations would be seen between the OCH₂ protons and the CH proton, and between the CH proton and the two CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. columbia.edu This would allow for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton's signal in the ¹H NMR spectrum. columbia.edu For instance, the signal for the OCH₂ carbon would show a cross-peak with the signal for the OCH₂ protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between carbons and protons that are two or three bonds apart. columbia.edu This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. columbia.edu For example, the nitrile carbon would show correlations to the aromatic protons at C6 and potentially C2 (a three-bond correlation). The quaternary carbons C1, C2, and C5 would be identified through their correlations to nearby protons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₁H₁₂INO), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements.

The HRMS data would be critical in confirming the identity of the compound by matching the experimentally determined mass with the calculated theoretical mass. The fragmentation pattern observed in the mass spectrum would also provide structural information. Key fragmentation pathways would likely involve the loss of the isobutoxy group, the iodine atom, and the nitrile group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ether, and aromatic functionalities.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Band |

|---|---|---|

| C≡N (Nitrile) | 2220 - 2260 | Sharp, medium intensity |

| C-O (Ether) | 1200 - 1250 and 1000 - 1050 | Strong, C-O-C asymmetric and symmetric stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak, multiple bands |

| C-H (Aromatic) | 3000 - 3100 | Medium to weak |

| C-H (Aliphatic) | 2850 - 3000 | Strong, stretching |

This is an interactive data table. You can sort and filter the data.

The presence of a sharp band around 2230 cm⁻¹ would be a clear indication of the nitrile group. masterorganicchemistry.com The strong absorptions in the 1000-1250 cm⁻¹ region would confirm the presence of the ether linkage. The bands in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions are characteristic of the aromatic ring. The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the isobutoxy group.

Lack of Publicly Available Crystallographic Data for this compound

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallography data for the solid-state structure of this compound is not publicly available at this time. Consequently, a detailed analysis of its crystal packing, molecular geometry, and intermolecular interactions based on experimental single-crystal X-ray diffraction data cannot be provided.

While the synthesis of this compound has been reported in the chemical literature, the subsequent determination of its crystal structure by X-ray crystallography and the deposition of these data in public repositories like the Cambridge Crystallographic Data Centre (CCDC) have not been found.

For context, X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms in a crystalline solid. wikipedia.org The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This analysis can reveal critical information about the molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles.

Although no specific data exists for this compound, studies on other substituted benzonitriles and iodo-containing aromatic compounds have demonstrated a wide range of crystalline arrangements. For instance, the crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile reveals a network of hydrogen bonds and π–π stacking interactions that dictate its three-dimensional structure. nih.govresearchgate.net Similarly, research on iodo-substituted aromatic compounds often highlights the role of halogen bonding in forming supramolecular assemblies.

Without experimental data for the title compound, any discussion of its specific solid-state structure would be speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible. Further experimental work, specifically the growth of single crystals of this compound and their analysis by X-ray diffraction, is required to elucidate its solid-state structure.

Computational Chemistry and Mechanistic Elucidation Involving 5 Iodo 2 Isobutoxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 5-iodo-2-isobutoxybenzonitrile, DFT calculations would be instrumental in understanding the interplay of its functional groups—the iodo, isobutoxy, and nitrile moieties—on the electronic landscape of the benzene (B151609) ring.

Investigations into the electronic structure of iodobenzene (B50100) using DFT and other ab initio methods have provided detailed insights into its molecular orbitals and ionization energies. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. In substituted benzenes, the nature and position of substituents significantly influence these frontier orbitals.

The isobutoxy group, as an alkoxy substituent, is an electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Computational studies on anisole (B1667542) (methoxybenzene), a simpler alkoxybenzene, have detailed the conformational preferences and the electronic effects of the methoxy (B1213986) group. DFT calculations can quantify the extent of this electron donation and its effect on the aromatic system's nucleophilicity.

Conversely, the nitrile group is strongly electron-withdrawing through both induction and resonance, decreasing the electron density of the ring. The iodine atom exhibits a dual electronic nature; it is inductively electron-withdrawing but can act as a weak resonance donor. DFT calculations can provide a detailed picture of the resulting molecular electrostatic potential (MEP), highlighting regions of positive (electron-poor) and negative (electron-rich) potential, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively.

A combined computational and experimental study on various nitrile-containing compounds demonstrated that DFT-calculated activation energies for nucleophilic attack on the nitrile carbon correlate well with experimental reactivity. This approach could be used to predict the reactivity of the nitrile group in this compound towards various nucleophiles.

Table 1: Representative Calculated Electronic Properties of Substituted Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 |

| Iodobenzene | -6.40 | -1.50 | 4.90 |

| Anisole | -5.95 | -0.90 | 5.05 |

| Benzonitrile (B105546) | -7.10 | -1.80 | 5.30 |

Note: The values in this table are illustrative and represent typical trends observed in computational studies. Actual values may vary depending on the level of theory and basis set used.

Mechanistic Investigations of Key Transformations

The presence of an iodo substituent on the benzene ring makes this compound a prime candidate for participation in a variety of transition-metal-catalyzed cross-coupling reactions. Computational chemistry is invaluable for elucidating the complex mechanisms of these transformations.

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles. The reaction of an aryl iodide with a low-valent transition metal complex, such as a Pd(0) species, to form an arylpalladium(II) iodide complex is a common initiating step. DFT calculations have been extensively used to map the potential energy surfaces of these reactions for compounds like iodobenzene.

These studies can identify the key intermediates and transition states along the reaction coordinate. For example, computational investigations have explored the oxidative addition of iodobenzene to gold and palladium complexes, revealing the intricate details of the C-I bond activation process. The calculations can help to distinguish between different possible pathways, such as a concerted three-centered transition state versus a stepwise mechanism.

Similarly, the final step in many cross-coupling reactions is reductive elimination, where a new bond is formed and the product is released from the metal center, regenerating the catalyst. DFT studies on alkylpalladium iodide complexes have shed light on the factors that favor reductive elimination over competing pathways like β-hydride elimination. Computational modeling of these pathways for a substrate like this compound would provide a deep understanding of its behavior in such catalytic cycles. The electronic effects of the isobutoxy and nitrile groups would be expected to influence the energetics of both oxidative addition and reductive elimination.

A critical aspect of computational mechanistic studies is the location and characterization of transition states. A transition state represents the highest energy point along a reaction pathway and is characterized by having exactly one imaginary vibrational frequency. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate.

DFT calculations can provide detailed geometric and energetic information about transition states. For the oxidative addition of iodobenzene to a metal center, for instance, the transition state geometry would reveal the extent of C-I bond breaking and metal-carbon and metal-iodine bond formation.

Table 2: Illustrative Calculated Activation Energies for Oxidative Addition of Substituted Iodobenzenes to a Pd(0) Complex

| Substrate | Substituent Type | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 4-Nitroiodobenzene | Electron-withdrawing | 12.5 |

| Iodobenzene | Neutral | 15.0 |

| 4-Methoxyiodobenzene | Electron-donating | 17.2 |

Note: This table presents hypothetical data to illustrate the expected trend of substituent effects on the activation energy of oxidative addition. Electron-withdrawing groups generally facilitate oxidative addition, leading to lower activation energies.

Prediction of Novel Reactivity and Synthetic Opportunities

Beyond elucidating known reactions, computational chemistry can be a predictive tool for discovering new reactivity and synthetic pathways. By understanding the electronic structure and reaction energetics of this compound, new transformations can be proposed and evaluated in silico before being attempted in the laboratory.

For example, the calculated MEP could suggest novel sites for electrophilic or nucleophilic attack that might not be immediately obvious from simple chemical intuition. The electron-rich nature of the benzene ring due to the isobutoxy group, combined with the directing effects of the substituents, could be computationally explored for various electrophilic aromatic substitution reactions.

Furthermore, computational screening of different catalysts and reaction conditions for cross-coupling reactions involving this compound could identify optimal parameters for achieving high yields and selectivities. A computational study on the reactivity of various substituted benzonitriles with cysteine residues demonstrated the ability of DFT to predict the propensity of the nitrile group to act as an electrophile. This type of approach could be extended to explore the reactivity of this compound with a wide range of nucleophiles, potentially leading to the discovery of novel synthetic transformations.

By computationally exploring hypothetical reaction pathways and their associated energy barriers, researchers can prioritize experimental efforts, saving time and resources. This predictive power of computational chemistry is a rapidly growing area that promises to accelerate the pace of synthetic innovation.

Future Research Directions and Potential Applications

Exploration of Unconventional Synthetic Pathways

The synthesis of 5-Iodo-2-isobutoxybenzonitrile and its derivatives is an area ripe for exploration beyond traditional methods. Future research could focus on developing more efficient, sustainable, and atom-economical synthetic routes.

One promising avenue is the investigation of biocatalytic methods . The use of enzymes, such as aldoxime dehydratases, offers a green alternative to conventional chemical synthesis, often proceeding under mild conditions in aqueous media. nih.govsemanticscholar.org This approach could provide a highly selective and environmentally benign pathway to nitrile-containing compounds.

Another area of interest is the development of one-pot synthesis strategies . These methods, which combine multiple reaction steps into a single procedure, can significantly improve efficiency by reducing the need for intermediate purification steps. nih.gov For instance, exploring domino reactions that form the benzonitrile (B105546) core and introduce the iodo and isobutoxy groups in a sequential, uninterrupted process could be a fruitful direction.

Furthermore, leveraging flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities.

Development of New Catalytic Systems for Enhanced Reactivity

The presence of an iodine atom makes this compound an ideal substrate for a wide range of cross-coupling reactions. Future research should focus on the development of novel catalytic systems to enhance its reactivity and expand its synthetic utility.

A key area for development is the design of more efficient palladium-based catalysts . While palladium is a workhorse in cross-coupling chemistry, research into new ligands and palladium nanoparticles could lead to catalysts with higher turnover numbers, broader substrate scope, and the ability to function under milder reaction conditions. nih.govtaylorandfrancis.com For example, the development of ligands that promote the challenging coupling of sterically hindered substrates could be particularly relevant for the isobutoxy-substituted ring.

Beyond palladium, there is significant potential in exploring gold-catalyzed cross-coupling reactions . Gold catalysis has emerged as a powerful tool in organic synthesis, and its application to the functionalization of iodoarenes is an active area of research. nih.govacs.orgchemrxiv.orgnsf.gov Investigating the use of gold catalysts for reactions involving this compound could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Additionally, the development of environmentally benign catalyst systems is a critical goal. This includes the use of earth-abundant metals as catalysts and the design of recyclable catalytic systems to minimize waste and environmental impact. beilstein-journals.orgnsf.govnih.govelsevierpure.com

Advanced Computational Studies for Rational Design

Computational chemistry offers a powerful tool for the rational design of new reactions and molecules based on this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules. nih.govresearchgate.net

Future computational studies could focus on:

Predicting Reactivity: Modeling the reactivity of the C-I bond and the nitrile group to predict the outcomes of various reactions and identify optimal reaction conditions.

Designing Novel Catalysts: Using computational screening to identify promising new ligands and metal catalysts for specific transformations of this compound.

Understanding Structure-Property Relationships: Elucidating how modifications to the isobutoxy group or the introduction of other substituents would affect the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. mdpi.commjgubermanpfeffer.orgnih.gov

These computational insights can guide experimental work, saving time and resources by focusing on the most promising avenues of research. scienceopen.comrsc.org

Integration into Supramolecular Chemistry and Nanotechnology

The unique structural features of this compound make it a potential building block for the construction of complex supramolecular assemblies and functional nanomaterials.

In supramolecular chemistry , the nitrile group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. iucr.org These non-covalent interactions can be harnessed to direct the self-assembly of molecules into well-defined architectures such as cages, capsules, and polymers. nih.gov The iodo group also presents an opportunity for halogen bonding, a highly directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials.

In the realm of nanotechnology , iodoarenes are known to be useful precursors in the synthesis of metallic nanoparticles and in surface modification. taylorandfrancis.comresearchgate.net The ability to functionalize surfaces with this compound could lead to the development of new materials with tailored electronic, optical, or catalytic properties. For instance, the nitrile group could be used to anchor the molecule to a surface, while the reactive iodine atom could be used for subsequent chemical modifications.

Design of Related Chemical Entities with Tuned Reactivity

Building upon the scaffold of this compound, future research can focus on the rational design and synthesis of related molecules with fine-tuned reactivity and properties.

By systematically varying the substituents on the benzene (B151609) ring, it is possible to modulate the electronic and steric properties of the molecule. mdpi.com For example:

Introducing electron-donating or electron-withdrawing groups could alter the reactivity of the C-I bond in cross-coupling reactions.

Modifying the isobutoxy group could influence the solubility and steric hindrance of the molecule.

Replacing the nitrile group with other functional groups could open up new avenues for chemical transformations.

This systematic approach to molecular design will allow for the development of a library of compounds with a wide range of properties, tailored for specific applications in areas such as medicinal chemistry, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-2-isobutoxybenzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 2-isobutoxybenzonitrile as a starting material. Optimization involves varying reaction parameters (temperature, solvent, catalyst). For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalyst : Copper(I) iodide or palladium catalysts may improve iodination efficiency .

- Temperature : Elevated temperatures (80–120°C) typically accelerate substitution but may require inert atmospheres to prevent decomposition.

- Table : Example optimization data for a similar benzonitrile derivative:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | CuI | 100 | 72 |

| DMSO | None | 120 | 58 |

| Toluene | Pd(PPh₃)₄ | 80 | 65 |

- Validation : Monitor progress via TLC or HPLC, and confirm purity through melting point analysis and NMR .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) .

- IR : Verify nitrile (C≡N) stretching (~2220 cm⁻¹) and ether (C-O-C) vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and isotopic pattern (iodine’s signature doublet).

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement (if crystalline) .

- Best Practices : Cross-validate data with literature or computational predictions (e.g., DFT for NMR chemical shifts) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Conduct accelerated degradation studies (40–60°C for 1–4 weeks) and analyze via HPLC to detect decomposition products .

- Light Sensitivity : Store in amber glass under inert gas (argon/nitrogen) to prevent photolytic C-I bond cleavage.

- Moisture : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the nitrile group .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, especially during weighing or heating .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights are relevant?

- Methodology :

- Suzuki-Miyaura Coupling : Use Pd catalysts to replace iodine with aryl/alkyl groups. Monitor regioselectivity via LC-MS .

- DFT Calculations : Model transition states to predict reaction pathways and steric effects from the isobutoxy group .

- Challenges : Competing side reactions (e.g., nitrile hydrolysis) require careful pH control (<7) .

Q. What advanced analytical techniques resolve ambiguities in spectral data for this compound derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Isotopic Labeling : Use ¹³C-enriched precursors to track nitrile group reactivity in kinetic studies .

- Synchrotron XRD : Achieve sub-Å resolution for electron density mapping around iodine .

Q. How can computational chemistry guide the design of this compound-based probes for biological targets?

- Methodology :

- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) to optimize steric and electronic complementarity .

- MD Simulations : Assess probe stability in aqueous vs. lipid environments (e.g., membrane permeability) .

- Table : Example docking scores for hypothetical targets:

| Target Protein | Docking Score (kcal/mol) | Binding Pose |

|---|---|---|

| Kinase A | -9.2 | Active site |

| Protease B | -7.8 | Allosteric |

Q. How should researchers address contradictions in reported reactivity or spectral data for this compound?

- Methodology :

- Comparative Studies : Replicate conflicting experiments under standardized conditions (solvent, temp, instrumentation) .

- Error Analysis : Use statistical tools (e.g., ANOVA) to quantify variability in reaction yields or spectral peak assignments .

- Collaborative Validation : Share samples with independent labs to verify reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.